

Application Note: Mass Spectrometry Analysis of 2-(5-Mercaptotetrazole-1-yl)ethanol

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Compound of Interest

Compound Name: 2-(5-Mercaptotetrazole-1-yl)ethanol

Cat. No.: B113457

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Introduction

2-(5-Mercaptotetrazole-1-yl)ethanol is a key intermediate in the synthesis of various pharmaceuticals, notably certain cephalosporin antibiotics. Its purity and structural integrity are critical for the quality and efficacy of the final drug product. Mass spectrometry is a powerful analytical technique for the characterization of this compound, providing valuable information on its molecular weight and structure through fragmentation analysis. This application note details a protocol for the analysis of **2-(5-mercaptotetrazole-1-yl)ethanol** using electrospray ionization mass spectrometry (ESI-MS) and discusses its expected fragmentation patterns.

Molecular Structure and Properties

- Molecular Formula: C₃H₆N₄OS
- Molecular Weight: 146.17 g/mol [1]
- Synonyms: 1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol, 2-(5-Thio-1H-tetrazol-1-yl)ethanol

Predicted Mass Spectrometry Fragmentation

While specific experimental fragmentation data for **2-(5-mercaptotetrazole-1-yl)ethanol** is not widely published, a plausible fragmentation pathway can be predicted based on the known fragmentation of tetrazole derivatives and molecules containing alcohol functional groups.[2][3]

[4] In positive-ion ESI-MS, the molecule is expected to protonate to form the molecular ion $[M+H]^+$ at m/z 147.18. Subsequent fragmentation is likely to proceed through several key pathways:

- Loss of the ethanol side chain: Cleavage of the N-C bond connecting the ethanol group to the tetrazole ring.
- Fragmentation of the tetrazole ring: Typically involving the loss of nitrogen gas (N_2) or hydrazoic acid (HN_3).[3]
- Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group on the ethanol side chain.[4]
- Dehydration: Loss of a water molecule (H_2O) from the ethanol side chain.[4]

Table of Predicted Fragment Ions

| m/z (Predicted) | Proposed Structure | Fragmentation Pathway |
|-----------------|--------------------|---|
| 147.18 | $[C_3H_7N_4OS]^+$ | Molecular Ion $[M+H]^+$ |
| 129.17 | $[C_3H_5N_4OS]^+$ | Loss of H_2O (Dehydration) |
| 117.14 | $[C_2H_5N_4S]^+$ | Alpha-cleavage with loss of CH_2OH |
| 103.12 | $[CH_3N_4S]^+$ | Cleavage of the ethanol side chain |
| 88.11 | $[C_2H_4N_3S]^+$ | Loss of HN_3 from the molecular ion |
| 74.09 | $[C_2H_4NO]^+$ | Fragment from the ethanol side chain |
| 60.10 | $[CH_2N_3S]^+$ | Further fragmentation of the tetrazole ring |

Experimental Protocol: ESI-MS Analysis of 2-(5-Mercaptotetrazole-1-yl)ethanol

This protocol outlines the steps for the analysis of **2-(5-mercaptotetrazole-1-yl)ethanol** using a standard electrospray ionization mass spectrometer.

1. Materials and Reagents

- **2-(5-Mercaptotetrazole-1-yl)ethanol** standard
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Microcentrifuge tubes
- Syringe filters (0.22 µm)
- Autosampler vials

2. Sample Preparation

- Prepare a stock solution of **2-(5-mercaptotetrazole-1-yl)ethanol** at a concentration of 1 mg/mL in methanol.
- From the stock solution, prepare a working solution of 10 µg/mL in a mobile phase simulant (e.g., 50:50 methanol:water with 0.1% formic acid).
- Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

3. Mass Spectrometry Conditions

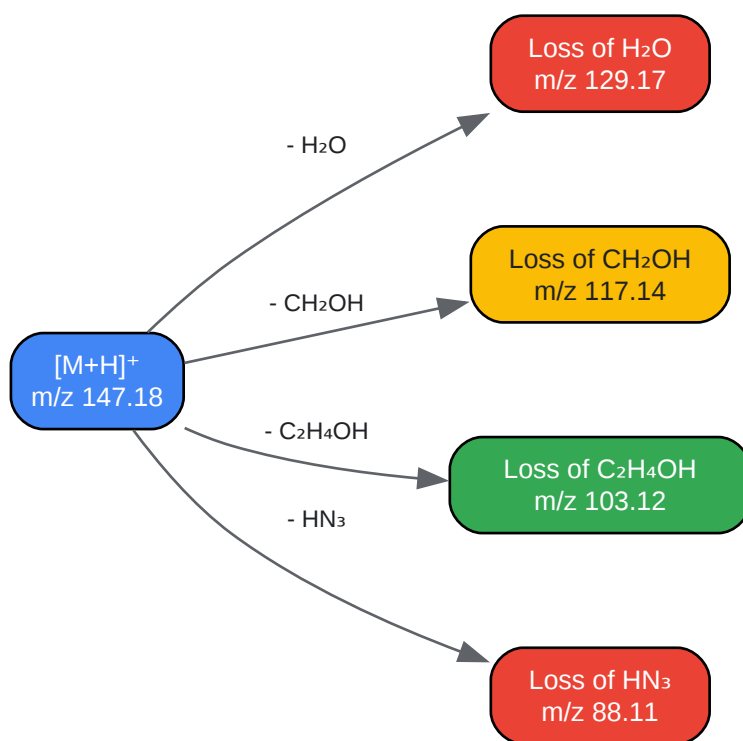
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C

- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr
- Cone Gas Flow: 50 L/hr
- Mass Range: m/z 50-200
- Acquisition Mode: Full Scan

4. Data Analysis

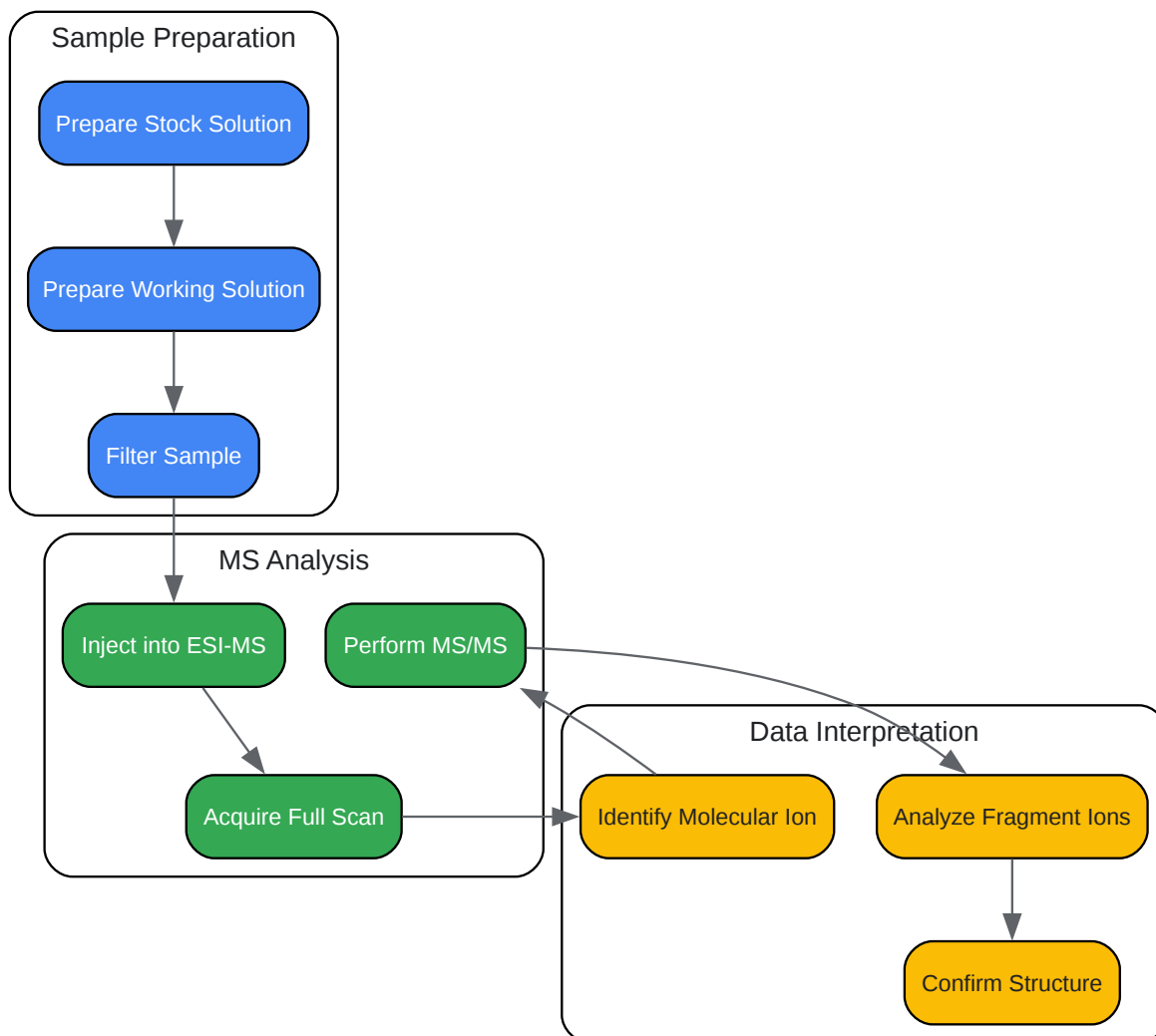
- Acquire the full scan mass spectrum of the sample.
- Identify the peak corresponding to the protonated molecular ion $[M+H]^+$.
- Perform tandem MS (MS/MS) on the $[M+H]^+$ ion to induce fragmentation.
- Analyze the resulting product ion spectrum to identify the characteristic fragment ions.
- Compare the observed m/z values with the predicted fragmentation pattern to confirm the structure of the analyte.

Visualizations



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Caption: Proposed fragmentation pathway of **2-(5-Mercaptotetrazole-1-yl)ethanol**.



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Caption: Experimental workflow for MS analysis.

References

- 1. netpharmalab.es [netpharmalab.es]

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